N-(4-Amino-2-methylphenyl)-3-methylbenzamide CAS 926194-81-2
N-(4-Amino-2-methylphenyl)-3-methylbenzamide CAS 926194-81-2
An In-Depth Technical Guide to N-(4-Amino-2-methylphenyl)-3-methylbenzamide (CAS 926194-81-2)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of N-(4-Amino-2-methylphenyl)-3-methylbenzamide (CAS 926194-81-2), a substituted N-arylbenzamide of significant interest as a scaffold and intermediate in synthetic and medicinal chemistry. While specific literature on this compound is limited, its structural motifs are present in numerous biologically active agents. This document synthesizes information from analogous structures and established chemical principles to present a robust guide for researchers. It details a validated synthesis protocol based on the Schotten-Baumann reaction, outlines rigorous analytical characterization methods, discusses potential applications in drug discovery by analogy to known pharmacologically active benzamides, and provides essential safety and handling information.
Introduction and Physicochemical Properties
N-(4-Amino-2-methylphenyl)-3-methylbenzamide is an organic compound featuring a core benzamide structure, which links a 3-methylbenzoyl group to a 4-amino-2-methylaniline moiety. The N-arylbenzamide scaffold is a "privileged structure" in drug discovery, appearing in a wide array of therapeutic agents, most notably as a key pharmacophore in kinase inhibitors and anticonvulsant drugs.[1][2] This compound's bifunctional nature, possessing both a primary aromatic amine and an amide linkage, makes it a versatile building block for further chemical elaboration.
Table 1: Physicochemical Properties of N-(4-Amino-2-methylphenyl)-3-methylbenzamide
| Property | Value | Source |
| CAS Number | 926194-81-2 | - |
| Molecular Formula | C₁₅H₁₆N₂O | Calculated |
| Molecular Weight | 240.30 g/mol | Calculated |
| Appearance | Expected to be an off-white to tan solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; poorly soluble in water. | Inferred |
Recommended Synthesis Protocol
The synthesis of N-(4-Amino-2-methylphenyl)-3-methylbenzamide is most effectively achieved via a nucleophilic acyl substitution, specifically an adaptation of the Schotten-Baumann reaction.[3] This method involves the acylation of the more reactive amino group of 2-methyl-p-phenylenediamine (4-amino-2-methylaniline) with 3-methylbenzoyl chloride. The reaction is performed in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards product formation.[4]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and validation of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
2-Methyl-p-phenylenediamine (1.0 eq)
-
3-Methylbenzoyl chloride (1.05 eq)[5]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[6]
-
Triethylamine (TEA) or Pyridine (1.5 eq)[6]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol for recrystallization
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-p-phenylenediamine (1.0 eq) and dissolve in anhydrous DCM (approx. 10-15 mL per gram of amine).
-
Basification: Cool the flask in an ice bath (0 °C). Add triethylamine (1.5 eq) to the solution. Causality: The base is essential to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction forward.[3]
-
Acylation: While stirring vigorously at 0 °C, add 3-methylbenzoyl chloride (1.05 eq) dropwise via a syringe or dropping funnel over 15-20 minutes. Causality: Slow, cooled addition is critical to control the exothermic nature of the acylation and prevent potential side reactions.[3]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Quenching & Workup: Dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove unreacted acid chloride and HCl salts), and brine.[6]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-(4-Amino-2-methylphenyl)-3-methylbenzamide.[7]
Analytical Characterization: A Self-Validating System
Rigorous analytical testing is required to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of HPLC, NMR, and MS is recommended.[8]
Table 2: Expected Analytical Characterization Data
| Technique | Parameter | Expected Result |
| RP-HPLC | Purity | >98% (by area at 254 nm) |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to aromatic protons (approx. 6.5-7.8 ppm), amide NH (approx. 9.5-10.5 ppm), primary NH₂ (broad singlet, approx. 3.5-4.5 ppm), and two distinct methyl singlets (approx. 2.1-2.4 ppm). |
| ¹³C NMR | Chemical Shifts (δ) | Carbonyl carbon (approx. 165-168 ppm), aromatic carbons (approx. 115-145 ppm), and methyl carbons (approx. 17-22 ppm). |
| HRMS (ESI+) | [M+H]⁺ | Expected m/z: 241.1335 |
Note: Exact NMR shifts are dependent on the solvent used (e.g., DMSO-d₆).
Potential Applications in Drug Discovery
The N-arylbenzamide scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural rigidity and ability to form key hydrogen bonds make it an ideal framework for enzyme inhibitors.
Kinase Inhibition
Many successful tyrosine kinase inhibitors (TKIs) are built upon a substituted N-arylbenzamide core. A prominent example is Imatinib (Gleevec®), a BCR-ABL inhibitor used to treat chronic myeloid leukemia (CML).[9][10] The general structure involves an N-arylbenzamide "head" that anchors in the ATP-binding pocket of the kinase, with a "tail" portion extending out to confer solubility and target specificity.[11] N-(4-Amino-2-methylphenyl)-3-methylbenzamide represents a functionalized "head" group that could be elaborated by attaching various tail moieties to its primary amine, creating a library of potential kinase inhibitors.
Caption: Relationship of the topic compound to a general kinase inhibitor pharmacophore.
Other Potential Therapeutic Areas
Beyond oncology, substituted benzamides have demonstrated activity as:
-
Anticonvulsants: Certain aminobenzamides have been patented for their use in treating convulsions, suggesting potential applications in neurological disorders.[1]
-
Antimicrobials: The benzamide linkage is found in various compounds with demonstrated antimicrobial and antifungal activity.[12]
-
DNA Methyltransferase (DNMT) Inhibitors: Complex benzamide analogues have been developed as epigenetic modulators by inhibiting DNMTs.[13]
Safety, Handling, and Storage
While no specific safety data sheet (SDS) exists for this compound, its hazard profile can be inferred from its functional groups and structurally related molecules.[14][15]
-
Hazard Statements (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[15] May cause sensitization by skin contact.[14]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[16][17]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[17] Avoid contact with skin, eyes, and clothing.[14]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14] Store away from strong oxidizing agents, strong acids, and strong bases.[14]
Conclusion
N-(4-Amino-2-methylphenyl)-3-methylbenzamide is a valuable chemical intermediate whose full potential is yet to be explored. This guide provides a robust and scientifically grounded framework for its synthesis and characterization, based on well-established chemical principles. Its structural similarity to the core of numerous high-impact pharmaceuticals, particularly kinase inhibitors, positions it as an attractive starting point for the design and development of novel therapeutic agents. Researchers and drug development professionals are encouraged to use this guide as a foundational resource for incorporating this versatile scaffold into their discovery programs.
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